Bromo-C4-PEG4-t-butyl ester

PROTAC synthesis ADC linker Chemical purity

Orthogonal bromo/t-butyl ester groups enable precise two-step PROTAC conjugation. The four-unit PEG spacer critically optimizes ternary complex (target-E3 ligase) formation, while hydrophilic PEG improves conjugate solubility. 98% purity ensures reliable stoichiometry; solid-state simplifies weighing. Long-term stability (-20°C powder) supports bulk procurement. Ideal for hydrophobic-target degraders and ADC payload attachment.

Molecular Formula C17H33BrO6
Molecular Weight 413.3 g/mol
Cat. No. B15144329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-C4-PEG4-t-butyl ester
Molecular FormulaC17H33BrO6
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCCCBr
InChIInChI=1S/C17H33BrO6/c1-17(2,3)24-16(19)6-9-21-11-13-23-15-14-22-12-10-20-8-5-4-7-18/h4-15H2,1-3H3
InChIKeyUAYMCNUHALDOOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromo-C4-PEG4-t-butyl ester for PROTAC Synthesis and Bioconjugation: A Technical Procurement Overview


Bromo-C4-PEG4-t-butyl ester, also identified as Br-PEG4-C2-Boc, is a heterobifunctional polyethylene glycol (PEG) derivative (PEG4, n=4) utilized as a chemical linker . Its structure comprises a tetraethylene glycol spacer, a reactive bromo group serving as a leaving group for nucleophilic substitution, and a t-butyl ester-protected carboxyl group that can be deprotected under acidic conditions to reveal a carboxylic acid . The compound is primarily sourced for research and development in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) [1].

Why Bromo-C4-PEG4-t-butyl ester Cannot Be Replaced by Arbitrary PEG Linkers in PROTAC Design


In the design of bifunctional degraders like PROTACs, the linker is not an inert spacer; its length, composition, and hydrophilicity critically influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase [1]. Generic substitution with a PEG linker of a different length (e.g., PEG3 or PEG5) or a distinct functional handle can alter the spatial orientation of the two ligands, potentially reducing degradation efficiency or increasing off-target effects. The specific four-unit PEG (PEG4) spacer in Bromo-C4-PEG4-t-butyl ester provides a defined distance and flexibility profile, while the orthogonal bromo and t-butyl ester groups enable a precise, two-step conjugation strategy essential for constructing complex, heterobifunctional molecules. Substitution with a linker lacking this precise combination of spacer length and orthogonal reactivity can lead to failed syntheses or suboptimal degrader performance.

Quantitative Differentiation of Bromo-C4-PEG4-t-butyl ester Against PEG Linker Analogs


Purity Benchmarking: Superior Purity Grade of Bromo-C4-PEG4-t-butyl ester

The commercially available purity of Bromo-C4-PEG4-t-butyl ester is 98%, as certified by multiple suppliers . This represents a higher purity grade compared to the more common 95% or ≥95% purity specifications for similar PEG linkers like Bromo-PEG3-t-butyl ester or Bromo-PEG6-t-butyl ester .

PROTAC synthesis ADC linker Chemical purity

Stability Profile: Validated Long-Term Storage Conditions for Bromo-C4-PEG4-t-butyl ester

Bromo-C4-PEG4-t-butyl ester demonstrates high storage stability, with validated conditions of 2 years at -20°C as a powder and 6 months at -80°C in DMSO solution [1]. This stability profile is more precisely defined and longer in duration than the generic 'store at -20°C' recommendations often provided for analogous PEG linkers without specified validated timeframes.

PROTAC linker Chemical stability Inventory management

Structural Identity: Confirmation of a Defined PEG4 Spacer Length via Molecular Formula

The molecular formula of Bromo-C4-PEG4-t-butyl ester is unambiguously C17H33BrO6, with a molecular weight of 413.34 g/mol . This corresponds to a precise tetraethylene glycol (PEG4, n=4) spacer. In contrast, the molecular formula of the PEG3 analog (Bromo-PEG3-t-butyl ester) is C13H25BrO5 with a molecular weight of 341.24 g/mol, representing a shorter three-unit PEG chain .

PROTAC linker PEG spacer length Structure-activity relationship

Physical Form and Handling: Solid State Advantages for Precise Weighing

Bromo-C4-PEG4-t-butyl ester is a solid at room temperature, a physical form that facilitates accurate weighing and handling for small-scale, stoichiometry-sensitive reactions . This is in contrast to some PEG-based linkers, including its PEG3 analog, which may be supplied as oils or viscous liquids, making precise mass measurement more challenging.

PROTAC linker Laboratory handling Weighing accuracy

Solubility Profile: Enhanced Aqueous Compatibility via PEG4 Spacer

The hydrophilic PEG4 spacer of Bromo-C4-PEG4-t-butyl ester significantly increases its solubility in aqueous media . While not quantified in the available data, this is a class-level advantage over non-PEG or shorter PEG linkers. The compound is also soluble in common organic solvents like DCM, DMF, and DMSO .

PROTAC linker Solubility Aqueous media

Optimal Application Scenarios for Bromo-C4-PEG4-t-butyl ester in PROTAC and Bioconjugate Research


Synthesis of PROTACs Requiring a Defined Four-Unit PEG Spacer

Bromo-C4-PEG4-t-butyl ester is the optimal choice for synthesizing PROTACs where a linker length of exactly four PEG units is required for optimal ternary complex formation between the target protein and E3 ligase. Its high purity (98%) ensures efficient conjugation and minimizes purification challenges, while its solid-state facilitates accurate weighing for precise stoichiometry [1].

Construction of Cleavable Linker Systems in Antibody-Drug Conjugates (ADCs)

This compound, also known as Br-PEG4-C2-Boc, is employed as a cleavable linker in ADC synthesis . The t-butyl ester group provides a protected carboxyl handle for further derivatization or payload attachment after selective deprotection, and the four-unit PEG spacer enhances the aqueous solubility of the conjugate.

Long-Term Research Programs Requiring Bulk Procurement and Storage

For research programs planning extended PROTAC synthesis campaigns, the validated long-term storage stability of Bromo-C4-PEG4-t-butyl ester (2 years at -20°C as a powder) supports bulk procurement, reducing lot-to-lot variability and ensuring material availability over the project lifecycle .

Development of PROTACs with Challenging Solubility Profiles

When designing PROTACs intended to target proteins with hydrophobic binding pockets, the hydrophilic PEG4 spacer in this linker can be strategically utilized to improve the overall aqueous solubility of the final bifunctional molecule, potentially enhancing its behavior in biological assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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